![molecular formula C21H28N4O4 B13489645 N'-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide CAS No. 2694728-38-4](/img/structure/B13489645.png)
N'-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide is a complex organic compound that features a diazirine ring, an alkyne group, and a hydroxamic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Synthesis of 3-(but-3-yn-1-yl)-3H-diazirine: This intermediate can be synthesized by reacting but-3-yn-1-ol with diazirine precursors under specific conditions.
Formation of the ethoxyphenyl derivative: The diazirine intermediate is then reacted with 4-hydroxyphenyl ethyl ether to form the ethoxyphenyl derivative.
Coupling with octanediamide: The final step involves coupling the ethoxyphenyl derivative with octanediamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and ensure scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The diazirine ring can be reduced to form amine derivatives.
Substitution: The hydroxamic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydroxamic acids.
Wissenschaftliche Forschungsanwendungen
N’-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide has a wide range of applications in scientific research:
Chemical Biology: Used as a photo-crosslinking agent to study protein-protein interactions and protein-ligand binding.
Medicinal Chemistry: Investigated for its potential as an inhibitor of metalloproteases and other enzymes.
Biological Research: Employed in the study of cellular processes and signaling pathways.
Industrial Applications: Utilized in the development of advanced materials and chemical probes.
Wirkmechanismus
The compound exerts its effects primarily through its diazirine and hydroxamic acid moieties:
Diazirine Moiety: Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate that can covalently bind to nearby biomolecules, facilitating the study of molecular interactions.
Hydroxamic Acid Moiety: Acts as a chelating agent for metal ions, inhibiting metalloproteases and other metalloenzymes by binding to their active sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine
- 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
Uniqueness
N’-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide is unique due to its combination of a diazirine ring, an alkyne group, and a hydroxamic acid moiety. This combination allows it to function as both a photo-crosslinking agent and a metalloprotease inhibitor, making it a versatile tool in chemical biology and medicinal chemistry.
Eigenschaften
CAS-Nummer |
2694728-38-4 |
|---|---|
Molekularformel |
C21H28N4O4 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
N-[4-[2-(3-but-3-ynyldiazirin-3-yl)ethoxy]phenyl]-N'-hydroxyoctanediamide |
InChI |
InChI=1S/C21H28N4O4/c1-2-3-14-21(24-25-21)15-16-29-18-12-10-17(11-13-18)22-19(26)8-6-4-5-7-9-20(27)23-28/h1,10-13,28H,3-9,14-16H2,(H,22,26)(H,23,27) |
InChI-Schlüssel |
XBCMYLRETRDESQ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCC1(N=N1)CCOC2=CC=C(C=C2)NC(=O)CCCCCCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


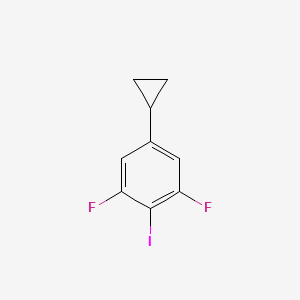
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide](/img/structure/B13489566.png)

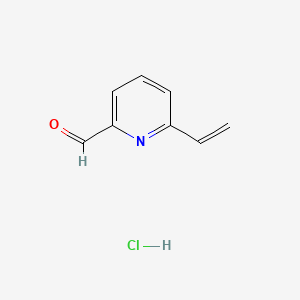
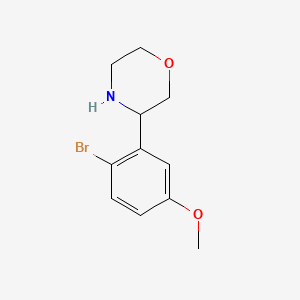
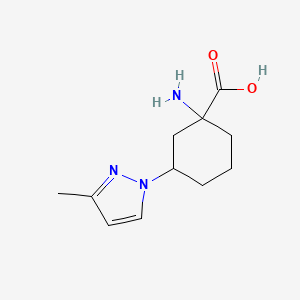
![2-(3-{[(Benzyloxy)carbonyl]amino}propyl)propanedioic acid](/img/structure/B13489596.png)
![2-[5-methyl-2-(propan-2-yl)cyclohexyl]acetic acid, Mixture of diastereomers](/img/structure/B13489605.png)
![3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13489610.png)

![Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B13489625.png)
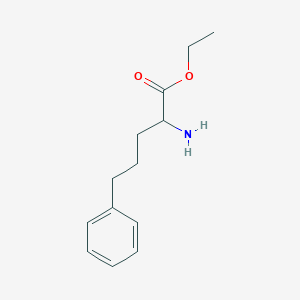

![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13489659.png)
